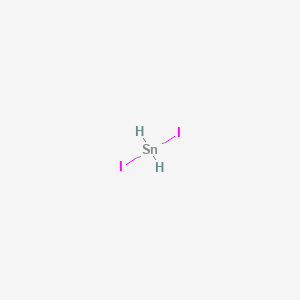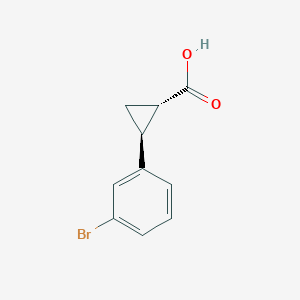![molecular formula C45H53Cl2N2NiP B14028175 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane is a complex organometallic compound that has garnered significant interest in the field of chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with nickel dichloride and triphenylphosphane. The reaction is carried out under inert conditions, often using anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species. Substitution reactions can result in a variety of substituted imidazole derivatives .
Scientific Research Applications
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane exerts its effects involves the coordination of the nickel center with the imidazole and triphenylphosphane ligands. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic action .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride: A precursor to the compound , used in similar catalytic applications.
1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Another related compound with similar structural features and applications.
Uniqueness
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane is unique due to its specific combination of ligands and metal center, which imparts distinct catalytic properties and reactivity. Its ability to stabilize various oxidation states of nickel makes it particularly valuable in catalytic processes .
Properties
Molecular Formula |
C45H53Cl2N2NiP |
|---|---|
Molecular Weight |
782.5 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane |
InChI |
InChI=1S/C27H38N2.C18H15P.2ClH.Ni/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h9-16,18-21H,17H2,1-8H3;1-15H;2*1H;/q;;;;+2/p-2 |
InChI Key |
PBNGHGGQIDGNDW-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
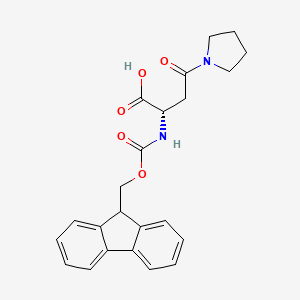

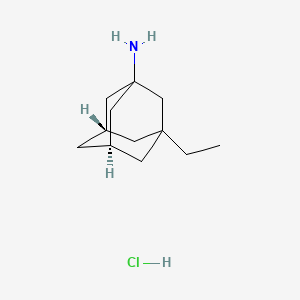

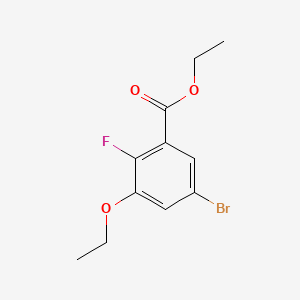
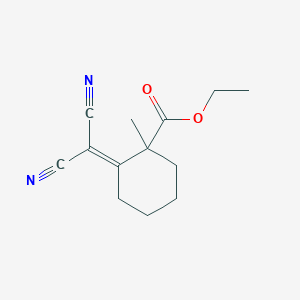
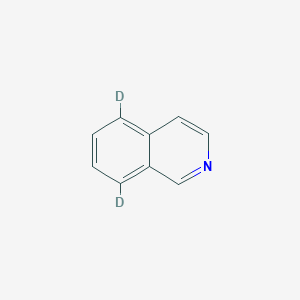
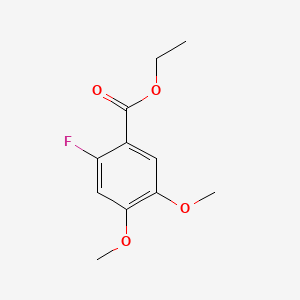
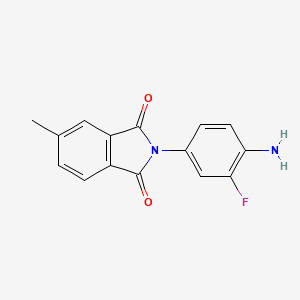
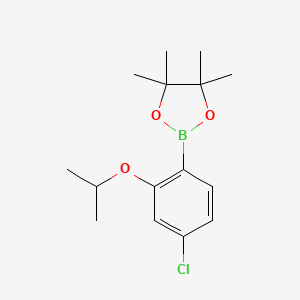
![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
